molecular formula C17H17NO2 B1237125 Dihydrexidine CAS No. 174691-84-0

Dihydrexidine

Cat. No. B1237125
M. Wt: 267.32 g/mol
InChI Key: BGOQGUHWXBGXJW-RHSMWYFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol is a member of phenanthridines.

Scientific Research Applications

1. Cognitive Performance Enhancement

Dihydrexidine, a selective dopamine D1 receptor agonist, has shown potential in enhancing cognitive performance. In rat models, moderate doses of dihydrexidine increased extracellular concentrations of acetylcholine in the brain, particularly in the prefrontal cortex, and significantly improved scopolamine-induced cognitive deficits. This suggests its possible clinical value in the treatment of dementia (Steele et al., 1997).

2. Treatment in Schizophrenia

Dihydrexidine (DAR-0100) has been tested for safety and tolerability in patients with schizophrenia, showing no serious adverse effects and suggesting its potential in cognitive function improvement. However, there was no significant clinical or neuropsychological improvement post-administration (George et al., 2007).

3. Behavioral Effects

In rat studies, dihydrexidine showed significant effects on behaviors like grooming, sniffing, and locomotion. This data indicates the drug's utility in characterizing both the behavioral actions of D1 receptors and the nature of D1/D2 interactions in the mammalian brain (Darney et al., 1991).

4. Parkinson's Disease Research

Dihydrexidine has demonstrated potential in Parkinson's disease research. It showed robust effects in non-human primate models of Parkinson's, particularly in reducing MPTP-induced parkinsonism and improving cognitive and motor deficits. This positions dihydrexidine as a significant therapeutic agent in Parkinson's disease treatment research (Taylor et al., 1991; Schneider et al., 1994).

5. Acetylcholine Release and Cognitive Improvement

Further studies highlight dihydrexidine's effect on acetylcholine release in the brain, correlating with cognitive performance improvement in animal models. These findings support the hypothesis that D1 agonists like dihydrexidine can improve cognitive performance due to their effects on acetylcholine release in key brain regions (Steele et al., 1996).

6. Inhibition of Catecholamine Release

Dihydrexidine significantly inhibits catecholamine secretion from the rat adrenal medulla, suggesting a potential role in modulating adrenal function. This effect is mediated through dopaminergic receptor activation on adrenomedullary chromaffin cells (Lee et al., 2009).

7. Increase in Prefrontal Perfusion in Schizophrenia

In patients with schizophrenia, a single dose of dihydrexidine increased prefrontal and non-prefrontal perfusion, indicating its potential impact on prefrontal dopaminergic function. This finding is consistent with hypotheses formulated from non-human primate studies (Mu et al., 2007).

8. Novel Therapeutic Potential

Research also emphasizes dihydrexidine's novel therapeutic potential, particularly as a potent and selective dopamine D1 receptor agonist. Its ability to stimulate cyclic AMP synthesis effectively than dopamine indicates its high therapeutic value (Brewster et al., 1990; Salmi et al., 2006).

properties

CAS RN

174691-84-0

Product Name

Dihydrexidine

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol

InChI

InChI=1S/C17H17NO2/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14/h1-4,7-8,14,17-20H,5-6,9H2/t14-,17-/m1/s1

InChI Key

BGOQGUHWXBGXJW-RHSMWYFYSA-N

Isomeric SMILES

C1CC2=CC(=C(C=C2[C@@H]3[C@@H]1NCC4=CC=CC=C34)O)O

SMILES

C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O

Canonical SMILES

C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O

synonyms

10,11-dihydroxyhexahydrobenzo(a)phenanthridine
DAR 0100A
DAR-0100A
DAR0100A
dihydrexidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrexidine
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Dihydrexidine
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Dihydrexidine
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Dihydrexidine
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Dihydrexidine
Reactant of Route 6
Dihydrexidine

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